4-Butylamino-chromen-2-one

Descripción

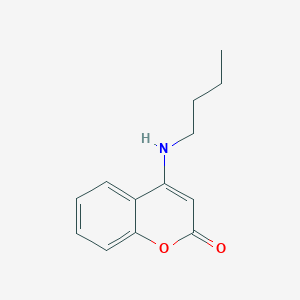

Structure

3D Structure

Propiedades

IUPAC Name |

4-(butylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-14-11-9-13(15)16-12-7-5-4-6-10(11)12/h4-7,9,14H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFALCOQVSMNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373041 | |

| Record name | 4-Butylamino-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21315-46-8 | |

| Record name | 4-Butylamino-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and chemical properties of 4-Butylamino-chromen-2-one

An In-depth Technical Guide to 4-Butylamino-chromen-2-one: Properties, Synthesis, and Applications

Abstract

4-Butylamino-chromen-2-one is a derivative of coumarin, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The introduction of a butylamino group at the 4-position imparts specific physicochemical and biological properties, distinguishing it from the parent compound. This technical guide provides a comprehensive overview of 4-Butylamino-chromen-2-one, detailing its physical and chemical properties, established synthetic routes, and spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, grounded in the electronic nature of the 4-aminocoumarin system, and discusses its current and potential applications, particularly in the realm of drug development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific coumarin derivative.

Introduction: The Significance of the 4-Aminocoumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds found in numerous natural products and synthetic molecules.[1][2] Their diverse pharmacological activities have established them as privileged structures in drug discovery. The functionalization of the coumarin ring is a key strategy for modulating its biological and physical properties.

Among the various derivatives, 4-aminocoumarins have garnered substantial attention.[3] The presence of an amino group at the C4 position, conjugated with the lactone carbonyl, creates a unique enamine-like system. This structural feature not only enhances the molecule's chemical reactivity but also serves as a crucial pharmacophore for various biological targets.[3][4] These derivatives have demonstrated a wide spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][5][6][7]

4-Butylamino-chromen-2-one, the subject of this guide, incorporates a flexible n-butyl chain at the 4-amino position. This alkyl substitution influences properties such as lipophilicity (LogP) and steric profile, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. Understanding the core properties of this specific derivative is essential for its application in targeted research and development.

Physicochemical Properties of 4-Butylamino-chromen-2-one

A thorough understanding of a compound's physicochemical properties is fundamental to its application, informing decisions on solvent selection, formulation, and experimental design. The key properties of 4-Butylamino-chromen-2-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(butylamino)-2H-chromen-2-one | [8] |

| CAS Number | 21315-46-8 | [8] |

| Molecular Formula | C₁₃H₁₅NO₂ | [8] |

| Molecular Weight | 217.27 g/mol | [8] |

| Melting Point | 117 °C | [1] |

| logP (Octanol-Water) | 2.57 | [8] |

| Appearance | Brown or red crystalline solid | [1] |

Solubility Profile: While specific quantitative solubility data for 4-Butylamino-chromen-2-one is not widely published, the solubility of related coumarin derivatives provides a strong predictive basis. Generally, coumarins exhibit good solubility in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9][10][11] Due to its relatively high logP value and predominantly hydrophobic structure, 4-Butylamino-chromen-2-one is expected to have limited solubility in aqueous solutions.[9] For biological assays, stock solutions are typically prepared in DMSO or ethanol before further dilution in aqueous buffers.[10][11]

Synthesis and Spectroscopic Characterization

The synthesis and purification of 4-Butylamino-chromen-2-one are critical for obtaining reliable experimental data. The most direct route involves the nucleophilic substitution of a suitable leaving group at the C4 position of the coumarin ring.

Synthetic Pathway and Experimental Protocol

A well-established method for synthesizing 4-Butylamino-chromen-2-one is the reaction of 4-Chloro-chromen-2-one with n-butylamine.[1] The chlorine atom at the C4 position is an excellent leaving group, readily displaced by the nucleophilic amine.

Caption: Synthetic workflow for 4-Butylamino-chromen-2-one.

Step-by-Step Synthesis Protocol: [1]

-

Step 1: Reagent Combination: In a 100 mL round-bottom flask, combine 3.0 g of 4-Chloro-chromen-2-one with 8 mL of ethanol.

-

Step 2: Addition of Amine: Add an equimolar amount of n-butylamine to the mixture.

-

Step 3: Reflux: Heat the reaction mixture to reflux (the original protocol states 250°C, which is likely an error and should be interpreted as the reflux temperature of the solvent) for approximately 90 minutes.[1]

-

Step 4: Isolation: Upon cooling, the product crystallizes out of the solution. Collect the brown crystals by filtration.

-

Step 5: Washing: Rinse the collected crystals with cold ethanol to remove unreacted starting materials and impurities.

-

Step 6: Drying & Purification: Dry the product at room temperature. For higher purity, recrystallize the crude product from absolute ethanol, which typically yields a red or brown crystalline solid.[1]

Spectroscopic Analysis

The structural confirmation of 4-Butylamino-chromen-2-one relies on a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are expected.[1][12][13]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to the butyl chain protons (triplets and sextets in the ~0.9-3.4 ppm range), aromatic protons of the coumarin ring (~7.0-7.8 ppm), a singlet for the vinylic proton at C3, and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the four aliphatic carbons of the butyl group, and the nine carbons of the coumarin core, including the characteristic lactone carbonyl (C=O) signal downfield (~160-165 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (~3200-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2800-3100 cm⁻¹), the lactone C=O stretch (~1680-1720 cm⁻¹), C=C stretching of the aromatic and pyrone rings (~1550-1650 cm⁻¹), and C-N stretching (~1200-1350 cm⁻¹).[13]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the compound's molecular weight (217.27 g/mol ).

Chemical Reactivity and Mechanistic Insights

The chemical behavior of 4-Butylamino-chromen-2-one is dominated by the electron-donating character of the butylamino group. This group significantly influences the electron density distribution across the coumarin scaffold.

Caption: Reactivity of the 4-aminocoumarin scaffold.

The nitrogen lone pair participates in resonance, donating electron density into the pyrone ring. This has two major consequences:

-

Activation of the C3 Position: The resonance increases the electron density and nucleophilicity of the C3 carbon. This makes the molecule susceptible to reactions with various electrophiles at this position.[4]

-

Precursor for Fused Heterocycles: The enhanced reactivity of the enamine moiety makes 4-aminocoumarins valuable building blocks for synthesizing more complex, fused heterocyclic systems, such as pyrido-coumarins and pyrimidino-coumarins.[4][14] Unlike simple aromatic amines, 4-aminocoumarins often do not form stable Schiff bases with aldehydes, instead tending to undergo cyclization reactions.[4]

Applications in Drug Discovery and Research

The 4-aminocoumarin scaffold is a recurring motif in compounds with significant biological activity. The incorporation of a butyl group modulates these activities, often enhancing potency or altering selectivity.

-

Antimicrobial Activity: 4-Butylamino-chromen-2-one has been synthesized and evaluated for its antibacterial properties.[1] Studies on similar 4-aminocoumarin derivatives have shown inhibitory potential against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[1][5][15] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

-

Anticancer and Enzyme Inhibition: While not specifically reported for the butyl derivative, the broader class of 4-aminocoumarins has shown potent anticancer and antiproliferative activities.[3][4] These effects are often attributed to the inhibition of key enzymes involved in cell cycle regulation or signal transduction, such as kinases or topoisomerases.

-

Fluorescent Probes: The coumarin core is inherently fluorescent. Modifications at the 4-position can tune the photophysical properties, opening possibilities for use as fluorescent probes in cellular imaging and biochemical assays, although this is more common for derivatives with stronger electron-donating groups.

Conclusion

4-Butylamino-chromen-2-one is a synthetically accessible coumarin derivative with a well-defined set of physicochemical properties. Its chemical reactivity, governed by the 4-amino substituent, makes it a valuable intermediate for the synthesis of more complex heterocyclic structures. The documented antibacterial activity, coupled with the broad pharmacological potential of the 4-aminocoumarin class, positions this compound as a molecule of interest for further investigation in drug discovery and medicinal chemistry. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize 4-Butylamino-chromen-2-one in their scientific endeavors.

References

-

PubChem. (n.d.). 4-(benzylamino)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, R., Kaur, A., & Kumar, V. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(4). Retrieved from [Link]

-

PubChem. (n.d.). 4-(methylamino)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Shaikh, A., et al. (2021). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry, 45(35), 15833-15854. Retrieved from [Link]

-

Ismaili, L., et al. (2014). Synthesis, Characterization and Biological activity of new derivatives of Chromen-2-one. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. Molecules, 27(9), 2636. Retrieved from [Link]

-

Mary, Y. S., & Panicker, C. Y. (2016). Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. ResearchGate. Retrieved from [Link]

-

Pattanayak, P., & D'Souza, A. (2022). 4-Aminocoumarin Derivatives as Multifaceted Building Blocks for the Development of Various Bioactive Fused Coumarin Heterocycles: A Brief Review. ChemistrySelect, 7(32). Retrieved from [Link]

-

Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

-

Ismaili, L., et al. (2011). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry, 27(2). Retrieved from [Link]

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. Retrieved from [Link]

-

Bojic, B., et al. (2015). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 20(11), 20540-20561. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 4-aminocoumarin (13) with the α,β-unsaturated ketones 14, 16, 18 for the synthesis of pyridocoumarins 15, 17, 19. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Ismaili, L., et al. (2012). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 4(1), 334-342. Retrieved from [Link]

-

Solubility of Things. (n.d.). Coumarin 334. Retrieved from [Link]

-

ChemBK. (2024). 4-amino-2-Butanone. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. Retrieved from [Link]

-

Kumar, V., et al. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(05), 140-146. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 2-4 (2.5@BULLET10 -5 M, 25 °C) in chloroform. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylamino)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 3,4-dimethyl 2-(tert-butylamino)-5-[2-oxo-4-(thiomorpholin-4-yl). Retrieved from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of functionalized benzo[c]coumarins and their precursors via the reaction of 2-(polyfluoroalkyl)chromones with 4-alkyl-3-cyanocoumarins. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Butanone (FDB003383). Retrieved from [Link]

-

PNAS. (n.d.). Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis. Retrieved from [Link]

-

PubChem. (n.d.). Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of 2-Butanone. Retrieved from [Link]/)

Sources

- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 4-Butylamino-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the current understanding and prospective research directions for the mechanism of action of 4-Butylamino-chromen-2-one, a synthetic derivative of the versatile coumarin scaffold. While the chromen-2-one core is recognized as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, the specific molecular pathways modulated by the 4-butylamino substitution are an active area of investigation. This document will synthesize the available data, propose plausible mechanisms, and outline the requisite experimental frameworks to fully elucidate its therapeutic potential.

Introduction: The Prominence of the Chromen-2-one Scaffold

The chromen-2-one, or coumarin, nucleus is a recurring motif in a vast number of natural and synthetic bioactive compounds.[1] Its inherent physicochemical properties and structural versatility have made it a focal point for the development of therapeutic agents with applications ranging from anticoagulants to anticancer and antimicrobial drugs.[2][3] The biological activity of coumarin derivatives is exquisitely sensitive to the nature and position of their substituents, allowing for fine-tuning of their pharmacological profiles. The introduction of a butylamino group at the 4-position of the chromen-2-one ring system confers distinct properties that are the subject of this guide.

Primary Mechanism of Action: Antibacterial Activity

The most definitively characterized biological effect of 4-Butylamino-chromen-2-one is its antibacterial activity. Foundational studies have demonstrated its efficacy against a panel of both Gram-positive and Gram-negative bacteria.

Spectrum of Antibacterial Efficacy

Research has confirmed that 4-Butylamino-chromen-2-one exhibits both bacteriostatic and bactericidal properties.[4] In vitro studies have established its activity against clinically relevant bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella species.[4] This broad spectrum of activity suggests a mechanism that targets a fundamental process common to these diverse bacterial species.

| Bacterial Strain | Observed Effect |

| Staphylococcus aureus | Bacteriostatic and Bactericidal |

| Escherichia coli | Bacteriostatic and Bactericidal |

| Klebsiella sp. | Bacteriostatic and Bactericidal |

Postulated Molecular Mechanisms of Antibacterial Action

While the precise molecular target of 4-Butylamino-chromen-2-one has yet to be definitively identified, several plausible mechanisms can be hypothesized based on the known actions of structurally related compounds, such as quinones and other coumarin derivatives.[5]

-

Disruption of Bacterial Cell Wall or Membrane Integrity: The lipophilic nature of the butylamino chain may facilitate the insertion of the molecule into the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell lysis.

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Many antibacterial agents function by inhibiting these essential enzymes, which are responsible for managing DNA supercoiling during replication. The planar chromen-2-one ring system could potentially intercalate into bacterial DNA or bind to the active site of these enzymes.

-

Generation of Reactive Oxygen Species (ROS): The quinone-like structure of the chromen-2-one core could participate in redox cycling within the bacterial cell, leading to the production of damaging ROS such as superoxide anions and hydrogen peroxide.[5] This would induce oxidative stress, leading to damage of DNA, proteins, and lipids.[5]

-

Interference with Bacterial Electron Transport Chain: The molecule could act as an inhibitor of key components of the electron transport chain, disrupting cellular respiration and ATP synthesis.[5]

The following diagram illustrates the potential pathways of antibacterial action that warrant further investigation.

Caption: Postulated antibacterial mechanisms of 4-Butylamino-chromen-2-one.

Prospective Therapeutic Arenas: Beyond Antibacterial Action

The broader family of chromen-2-one derivatives has been extensively studied for its potential in treating a variety of diseases, suggesting that 4-Butylamino-chromen-2-one may possess additional, as-yet-unconfirmed, mechanisms of action.

Potential as an Anticancer Agent

Numerous coumarin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][6] The proposed mechanisms for their anticancer effects are diverse and include:

-

Enzyme Inhibition: A number of kinases and other enzymes crucial for cancer cell proliferation and survival are known to be inhibited by coumarins. These include carbonic anhydrase IX and VEGFR-2.[7]

-

Induction of Apoptosis: Many coumarin compounds have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Microtubule Disruption: Some pyrano[3,2-c]chromene derivatives have been found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[3]

Further investigation is required to determine if 4-Butylamino-chromen-2-one shares these anticancer properties.

Enzyme Inhibition

The potential for 4-Butylamino-chromen-2-one to act as an enzyme inhibitor is a promising area of research. The coumarin scaffold has been identified as a privileged structure for the development of inhibitors for a wide range of enzymes, including:

-

Monoamine Oxidase (MAO): Certain coumarin derivatives are potent and selective inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, suggesting potential applications in neurological disorders.[8]

-

Cholinesterases: Inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the management of Alzheimer's disease, and some coumarins have shown inhibitory activity against these enzymes.[9]

The following diagram outlines a potential signaling pathway that could be modulated by 4-Butylamino-chromen-2-one if it functions as a kinase inhibitor.

Caption: Hypothetical kinase inhibition by 4-Butylamino-chromen-2-one.

Experimental Protocols for Mechanistic Elucidation

To transition from hypothesized to confirmed mechanisms of action, a systematic and rigorous experimental approach is essential. The following protocols provide a framework for investigating the molecular targets and cellular effects of 4-Butylamino-chromen-2-one.

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To quantify the antibacterial potency of 4-Butylamino-chromen-2-one.

Methodology:

-

Preparation of Bacterial Inoculum: Culture the test bacteria (S. aureus, E. coli, Klebsiella sp.) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of 4-Butylamino-chromen-2-one in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquot a small volume from the wells with no visible growth onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol for In Vitro Kinase Inhibition Assay

Objective: To assess the ability of 4-Butylamino-chromen-2-one to inhibit the activity of a specific kinase (e.g., VEGFR-2).

Methodology:

-

Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and a suitable kinase assay buffer.

-

Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of 4-Butylamino-chromen-2-one.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization, or ELISA).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

4-Butylamino-chromen-2-one is a promising bioactive molecule with confirmed antibacterial properties. While its efficacy against key bacterial pathogens is established, the precise molecular mechanisms underpinning this activity remain to be fully elucidated. Future research should prioritize the identification of its specific bacterial target(s) through techniques such as affinity chromatography-mass spectrometry, bacterial whole-genome sequencing of resistant mutants, and in silico molecular docking studies.

Furthermore, the exploration of its potential anticancer and enzyme-inhibitory activities, based on the well-documented pharmacology of the coumarin scaffold, represents a fertile ground for new discoveries. A comprehensive understanding of the structure-activity relationships and the downstream signaling pathways modulated by 4-Butylamino-chromen-2-one will be crucial for its potential development as a novel therapeutic agent.

References

-

Jain, Y., et al. (2022). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 27(19), 6529. Available from: [Link]

-

Govori, S., et al. (2012). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry, 28(2), 703-708. Available from: [Link]

-

Shkryl, Y. N., et al. (2019). New Coumarins from Roots and Fruit of Peucedanum morisonii. ResearchGate. Available from: [Link]

-

Al-Warhi, T., et al. (2024). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles. PubMed. Available from: [Link]

-

Reddy, K. R., et al. (2015). Synthesis of novel amide functionalized 2H-chromene derivatives by Ritter amidation of primary alcohol using HBF4·OEt2 as a mild and versatile reagent and evaluation of their antimicrobial and anti-biofilm activities. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2947. Available from: [Link]

-

Edmondson, D. E. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 27(15), 4723. Available from: [Link]

-

Taha, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. Available from: [Link]

-

Let's Learn About... (2024). Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. Available from: [Link]

-

Vaso, K., et al. (2018). Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. ResearchGate. Available from: [Link]

-

Arshad, S., et al. (2018). Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 841-844. Available from: [Link]

-

Abdel-Aziz, M., et al. (2017). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo. ChemMedChem, 12(17), 1435-1447. Available from: [Link]

-

Govori, S., et al. (2013). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1167. Available from: [Link]

-

LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. Available from: [Link]

-

Cambridge Healthtech Institute. (2024). Small Molecules for Cancer Targets. Discovery On Target. Available from: [Link]

-

Vaso, K., et al. (2015). Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. Asian Journal of Chemistry, 27(1), 221-224. Available from: [Link]

-

Torres, E., et al. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. RSC Medicinal Chemistry, 15(1), 133-145. Available from: [Link]

-

Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129. Available from: [Link]

-

Pan, W., et al. (2005). 2-(Quinazolin-4-ylamino)-[6][7]benzoquinones as Covalent-Binding, Irreversible Inhibitors of the Kinase Domain of Vascular Endothelial Growth Factor receptor-2. Journal of Medicinal Chemistry, 48(11), 3640-3649. Available from: [Link]

-

Tighadouini, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available from: [Link]

-

Hyman, D. M., et al. (2015). Combinations of targeted therapies in human cancers. OncoTargets and Therapy, 8, 1477-1486. Available from: [Link]

Sources

- 1. Synthesis of novel amide functionalized 2H-chromene derivatives by Ritter amidation of primary alcohol using HBF4·OEt2 as a mild and versatile reagent and evaluation of their antimicrobial and anti-biofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Therapeutic Landscape of Coumarin Compounds: Mechanisms, Applications, and Preclinical Evaluation

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: Coumarins, a diverse class of benzopyrone-based heterocyclic compounds, are ubiquitous in nature and serve as a foundational scaffold in medicinal chemistry.[1][2][3][4] Their derivatives have been developed into clinically significant drugs, most notably the anticoagulant warfarin.[3][4] Beyond their established role in thrombosis management, coumarin-based molecules exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] This guide provides a technical overview of the primary therapeutic applications of coumarins, delves into their underlying mechanisms of action, outlines robust methodologies for their preclinical evaluation, and offers insights into structure-activity relationships to inform future drug discovery efforts.

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

Chemical Classification and Natural Occurrence

Coumarins are defined by a 1-benzopyran-2-one core structure.[6] Variations in substitution patterns on this bicyclic ring system give rise to a wide array of derivatives, which can be broadly categorized into simple coumarins, furanocoumarins, pyranocoumarins, and others.[2] These compounds are secondary metabolites found extensively in the plant kingdom, with high concentrations in families such as Apiaceae, Rutaceae, and Fabaceae.[2][5] Essential oils from plants like cinnamon, lavender, and tonka bean are rich sources of these molecules.[5]

Synthetic Versatility

The coumarin scaffold is readily accessible through various classic organic reactions, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[7] This synthetic tractability allows for extensive structural modification and the creation of large compound libraries for high-throughput screening, making coumarins an attractive starting point for drug development programs.

Core Therapeutic Applications and Mechanisms of Action

The therapeutic potential of coumarins stems from their ability to interact with a diverse range of biological targets. This section explores the key applications and the molecular pathways they modulate.

Anticoagulant Activity: The Foundational Discovery

The most well-established therapeutic use of coumarins is in anticoagulation. Compounds like dicoumarol and its synthetic analog warfarin exert their effect by inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1).[3][4]

Mechanism of Action: Vitamin K is a crucial cofactor for the γ-carboxylation of glutamate residues on several clotting factors (II, VII, IX, X). This post-translational modification is essential for their biological activity. During this process, Vitamin K is oxidized and must be recycled back to its active, reduced form by the enzyme VKORC1. Coumarin anticoagulants act as potent inhibitors of VKORC1, disrupting the Vitamin K cycle.[3][4][8] This leads to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade.

Caption: Key anticancer mechanisms of action for coumarin compounds.

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| Imperatorin | HepG2 (Liver) | 60.58 µM | Mitochondrial dysfunction, caspase activation | [2] |

| Scopoletin | CCRF-CEM (Leukemia) | 2.6 µM | Inhibition of proliferation | [2] |

| Auraptene | MCF-7 (Breast) | 61.3 µg/mL | Caspase activation, inhibition of MMPs/VEGFRs | [2] |

| Osthole | Various | Varies | PI3K/Akt/mTOR modulation, apoptosis induction | [2] |

| Compound 22a | 13 Cancer Cell Lines | < 0.41 µM | PI3K-AKT-mTOR pathway inhibition, apoptosis | [9]|

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and coumarins have demonstrated significant anti-inflammatory properties. [1][10][11][12] Mechanism of Action: The anti-inflammatory effects of coumarins are mediated through several mechanisms. They can inhibit the biosynthesis of prostaglandins, key inflammatory mediators. [3][4]Derivatives like imperatorin have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. [1][10]Furthermore, coumarins can modulate the activity of critical inflammatory signaling pathways, such as by inhibiting the activation of NF-κB, a transcription factor that controls the expression of many pro-inflammatory genes. [2][11]

Antimicrobial and Antiviral Activity

Coumarin derivatives possess a broad spectrum of activity against bacteria, fungi, and viruses. [5][7][13] Mechanism of Action: The antimicrobial action often involves the inhibition of essential cellular processes in pathogens, such as metabolism, protein synthesis, or reproduction. [13]In the context of antiviral activity, coumarins have shown promise against a range of viruses, including HIV. [1]For example, Calanolides, isolated from the Calophyllum genus, have demonstrated potent anti-HIV activity. [1]

Methodologies for Preclinical Evaluation

A systematic and robust preclinical evaluation is critical to identifying and advancing promising coumarin candidates. The following protocols represent a standard workflow for assessing the anticancer potential of a novel coumarin derivative.

Caption: A generalized workflow for the preclinical evaluation of novel compounds.

Protocol: Antiproliferative Activity (MTT Assay)

-

Causality and Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability. It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its reliability, high-throughput scalability, and its ability to provide a quantitative measure of cytotoxicity (IC₅₀ value).

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the coumarin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Causality and Experimental Choice: This flow cytometry-based assay is a self-validating system for distinguishing between different stages of cell death. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method provides a clear, quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Step-by-Step Methodology:

-

Treatment: Seed cells in a 6-well plate and treat with the coumarin compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer.

-

Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Conclusion and Future Directions

The coumarin scaffold is a validated and highly versatile platform for the development of novel therapeutics. [7][9]Its derivatives have demonstrated efficacy across a wide range of diseases, most notably in thrombosis and oncology. [1][3]The future of coumarin-based drug discovery lies in several key areas:

-

Hybrid Molecules: The strategy of hybridizing the coumarin core with other known pharmacophores has proven effective in enhancing potency and overcoming drug resistance. [9]* Targeted Delivery: Addressing challenges related to bioavailability and potential toxicity will require the development of novel drug delivery systems, such as nanoformulations, to improve tissue-specific targeting and pharmacokinetic profiles. [2]* Combination Therapies: Exploring the synergistic effects of coumarin derivatives with existing chemotherapeutic agents may lead to more effective treatment regimens with reduced side effects. [2] Continued investigation into the diverse biological activities and mechanisms of this remarkable class of compounds holds significant promise for addressing unmet medical needs.

References

- Koley, M., et al. (2023).

- Annunziata, F., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. PMC - PubMed Central.

- Vega-Rivera, A. P., et al. (2023).

- Jubair, S., et al. (n.d.).

- Pisani, L., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry.

- Vega-Rivera, A. P., et al. (2023).

- (n.d.). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.

- Kostova, I., et al. (2024). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC - NIH.

- Sahu, D., et al. (2020). An insight into the therapeutic applications of coumarin compounds and their mechanisms of action. PubMed.

- Sahu, D., et al. (2020). An insight into the therapeutic applications of coumarin compounds and their mechanisms of action.

- Verma, S., et al. (2023).

- Lowenthal, J., & Birnbaum, H. (1969). Mechanism of action of coumarin anticoagulants: dependence of anticoagulant effect on inhibition of vitamin K transport. PubMed.

- (2023). The Anti-inflammatory Effect of Coumarin and its Derivatives.

- Wu, S., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers.

Sources

- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic applications of coumarin compounds and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin K and coumarin anticoagulants: dependence of anticoagulant effect on inhibition of vitamin K transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 4-Butylamino-chromen-2-one: A Multi-Spectroscopic Approach

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 4-Butylamino-chromen-2-one, a derivative of the versatile coumarin scaffold. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation of this compound. By integrating established methodologies with in-depth spectral interpretation, this guide serves as a robust resource for the characterization of substituted coumarin derivatives. While specific experimental data for the title compound is not publicly available, this guide presents an exemplary analysis based on established spectral data for the coumarin core and N-alkylamino substituents, providing a thorough and scientifically grounded workflow.

Introduction: The Significance of 4-Aminocoumarins

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-containing heterocyclic compounds widely distributed in nature.[1] Their scaffold is a key pharmacophore, exhibiting a wide array of biological activities, including anticoagulant, antimicrobial, and anticancer properties.[2] The introduction of an amino group at the C4 position, in particular, has been shown to modulate and enhance these biological effects, making 4-aminocoumarin derivatives attractive targets in medicinal chemistry. 4-Butylamino-chromen-2-one, the subject of this guide, represents a key example of this class, where the butylamino substituent can significantly influence its physicochemical and biological properties.

The unambiguous confirmation of the molecular structure of such synthesized derivatives is a critical step in any drug discovery and development pipeline. This guide will walk through the synergistic use of NMR, IR, and Mass Spectrometry to achieve a high-confidence structural elucidation of 4-Butylamino-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Butylamino-chromen-2-one, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a small molecule like 4-Butylamino-chromen-2-one is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid 4-Butylamino-chromen-2-one sample.[3]

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent signals with key analyte resonances.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

-

Acquire a ¹H NMR spectrum. Typical parameters for a small molecule include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.[3]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Interpretation (Exemplary)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | d | 1H | H-5 | Aromatic proton deshielded by the carbonyl group. |

| ~7.2-7.5 | m | 3H | H-6, H-7, H-8 | Aromatic protons of the coumarin ring system. |

| ~5.5 | s | 1H | H-3 | Vinylic proton of the α,β-unsaturated lactone. |

| ~4.5-5.0 | br s | 1H | N-H | Exchangeable proton of the amino group. |

| ~3.2-3.4 | t | 2H | N-CH₂ | Methylene protons adjacent to the nitrogen atom. |

| ~1.6-1.8 | m | 2H | CH₂ | Methylene protons of the butyl chain. |

| ~1.4-1.6 | m | 2H | CH₂ | Methylene protons of the butyl chain. |

| ~0.9-1.0 | t | 3H | CH₃ | Terminal methyl group of the butyl chain. |

¹³C NMR Spectral Interpretation (Exemplary)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C-2 | Carbonyl carbon of the lactone. |

| ~155 | C-4 | Carbon bearing the amino group, significantly shielded. |

| ~152 | C-8a | Quaternary carbon at the ring junction. |

| ~130-132 | C-7 | Aromatic CH. |

| ~124-128 | C-5, C-6 | Aromatic CHs. |

| ~116-120 | C-4a, C-8 | Aromatic CH and quaternary carbon. |

| ~90 | C-3 | Vinylic carbon of the lactone. |

| ~43 | N-CH₂ | Aliphatic carbon attached to nitrogen. |

| ~31 | CH₂ | Aliphatic carbon of the butyl chain. |

| ~20 | CH₂ | Aliphatic carbon of the butyl chain. |

| ~14 | CH₃ | Terminal methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Analysis

For a solid sample like 4-Butylamino-chromen-2-one, the KBr pellet method is a common and reliable technique.[6]

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

IR Spectral Interpretation (Exemplary)

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in 4-Butylamino-chromen-2-one.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350 | Medium | N-H stretch | Secondary Amine |

| ~3050 | Medium-Weak | C-H stretch | Aromatic |

| ~2950, ~2870 | Medium | C-H stretch | Aliphatic (Butyl group) |

| ~1700 | Strong | C=O stretch | α,β-Unsaturated Lactone |

| ~1620 | Strong | C=C stretch | Aromatic/Vinylic |

| ~1580 | Medium | N-H bend | Secondary Amine |

| ~1450 | Medium | C-H bend | Aliphatic (Butyl group) |

| ~1200 | Strong | C-O stretch | Lactone |

| ~750 | Strong | C-H bend | Ortho-disubstituted benzene |

The strong absorption around 1700 cm⁻¹ is a hallmark of the coumarin lactone carbonyl. The presence of a medium intensity band around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine, and the aliphatic C-H stretching bands confirm the presence of the butyl group.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[8]

Experimental Protocol: Mass Spectrometry (EI)

-

Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.[9]

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrum Interpretation (Exemplary)

The mass spectrum of 4-Butylamino-chromen-2-one (Molecular Formula: C₁₃H₁₅NO₂, Molecular Weight: 217.27 g/mol ) would be expected to show the following key features:

| m/z | Proposed Fragment | Notes |

| 217 | [M]⁺ | Molecular ion peak. |

| 202 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 188 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 174 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 160 | [M - C₄H₉]⁺ | Loss of the butyl radical. |

| 146 | [C₉H₆O₂]⁺ | Cleavage of the N-butyl bond, forming the 4-amino-chromen-2-one radical cation. |

| 118 | [C₈H₆O]⁺ | Loss of CO from the coumarin core, a characteristic fragmentation.[11] |

The presence of the molecular ion at m/z 217 confirms the molecular weight of the compound. The sequential loss of alkyl fragments from the butyl chain and the characteristic loss of CO from the coumarin ring system provide strong evidence for the proposed structure.[12]

Conclusion: A Unified Structural Assignment

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 4-Butylamino-chromen-2-one. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups (lactone, secondary amine, aromatic ring, and alkyl chain), and Mass Spectrometry determines the molecular weight and provides corroborating structural information through fragmentation patterns. This multi-technique approach represents a robust and self-validating system for the characterization of novel and known small molecules in a drug discovery and development context, ensuring the scientific integrity of subsequent biological and pharmacological studies.

References

-

Ivanov, I. C., Angelova, V. T., Vassilev, N., Tiritiris, I., & Iliev, B. (2013). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. Zeitschrift für Naturforschung B, 68(10), 1031–1040. [Link]

- Behrami, A., & Krasniqi, I. (2012). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 845-851.

-

Davison, W. H. T. (1956). The Mass Spectrometry of Coumarins. Journal of the American Chemical Society, 78(13), 3215–3216. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92249, 7-Amino-4-methylcoumarin. Retrieved January 24, 2026 from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Electron ionization. (2023, December 29). In Wikipedia. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 24, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 24, 2026, from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved January 24, 2026, from [Link]

-

Arkat USA, Inc. (2010). Experimental and theoretical investigation of the structure and nucleophilic properties of 4-aminocoumarin. ARKIVOC, 2010(x), 62-76. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 825502, 4-(benzylamino)-2H-chromen-2-one. Retrieved January 24, 2026 from [Link].

-

Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved January 24, 2026, from [Link]

-

El-Gaby, M. S. A., et al. (2000). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3533. [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. (n.d.). Retrieved January 24, 2026, from [Link]

-

NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15). Retrieved January 24, 2026, from [Link]

-

(PDF) 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (2025, August 7). Retrieved January 24, 2026, from [Link]

-

Direct insertion probe. (2023, August 29). In Wikipedia. [Link]

-

LCGC International. (2021, March 1). Introduction to Electron Impact Ionization for GC–MS. Retrieved January 24, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 24, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. Retrieved January 24, 2026, from [Link]

-

PubMed. (2019). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Retrieved January 24, 2026, from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). 4-Aminocoumarin derivatives: synthesis and applications. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra of Coumarin 7 and 30. | Download Scientific Diagram. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. Retrieved January 24, 2026, from [Link]

-

LCGC International. (2021, March 1). Introduction to Electron Impact Ionization for GC–MS. Retrieved January 24, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]

-

PubMed. (2019). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of New Coumarin Derivatives. (2024, December 20). Retrieved January 24, 2026, from [Link]

Sources

- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. nmr-bio.com [nmr-bio.com]

- 5. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamopen.com [benthamopen.com]

The Radiant World of Chromenones: A Technical Guide to Their Fluorescence Properties

Introduction: The Chromenone Scaffold - A Beacon in Fluorescence

Chromenone, a bicyclic heterocyclic compound, and its derivatives form a cornerstone of fluorescent molecules with profound implications across scientific disciplines.[1] From the intricate signaling within a living cell to the development of advanced materials, the unique photophysical properties of chromenones have positioned them as indispensable tools for researchers, scientists, and drug development professionals.[2][3][4] This guide provides an in-depth exploration of the fluorescence properties of chromenone derivatives, offering a blend of theoretical underpinnings and practical, field-proven methodologies. We will delve into the synthesis of these versatile fluorophores, unravel the structural and environmental factors governing their radiant behavior, and showcase their application in cutting-edge research.

The intrinsic fluorescence of many chromenone derivatives can be attributed to their rigid structure and extended π-conjugated systems. However, it is the strategic functionalization of the chromenone core that unlocks a rich tapestry of photophysical phenomena. By introducing electron-donating and electron-withdrawing groups, we can precisely tune the absorption and emission wavelengths, enhance fluorescence quantum yields, and engineer molecules with large Stokes shifts—a desirable characteristic that minimizes self-quenching and improves signal-to-noise ratios in imaging applications.[5] A particularly fascinating aspect of certain chromenone derivatives, especially 3-hydroxychromones, is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that gives rise to dual emission and exceptionally large Stokes shifts.[6] This phenomenon will be a central focus of our exploration.

This guide is structured to provide a comprehensive understanding of chromenone fluorescence, from fundamental principles to practical applications. We will begin by examining the synthesis of key chromenone fluorophores, followed by a detailed analysis of their photophysical properties. We will then provide robust, step-by-step protocols for the characterization of these molecules, including steady-state and time-resolved fluorescence spectroscopy and quantum yield determination. Finally, we will explore the diverse applications of chromenone derivatives as fluorescent probes and for bioimaging.

I. The Genesis of a Fluorophore: Synthesis of Chromenone Derivatives

The remarkable diversity of fluorescent chromenone derivatives stems from the versatility of their synthetic routes. The ability to strategically introduce various functional groups onto the chromenone scaffold is paramount to tuning their photophysical properties. Here, we present detailed protocols for the synthesis of two prominent classes of fluorescent chromenones: 3-hydroxy-2-phenylchromones (flavonols) and 2-styrylchromones.

Synthesis of 3-Hydroxy-2-phenylchromone Derivatives via the Algar-Flynn-Oyamada Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a classical and efficient method for the synthesis of 3-hydroxyflavones. The reaction proceeds through the oxidative cyclization of a chalcone intermediate.[6]

Experimental Protocol:

Step 1: Synthesis of the Chalcone Intermediate

-

In a round-bottom flask, dissolve o-hydroxyacetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

To this solution, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.[6]

Step 2: Oxidative Cyclization to the 3-Hydroxyflavone

-

Dissolve the synthesized chalcone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) followed by a 2 M aqueous solution of sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the 3-hydroxyflavone.

-

Filter the solid, wash thoroughly with water, and dry. The product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[6]

Causality of Experimental Choices: The use of a strong base like NaOH in the first step facilitates the Claisen-Schmidt condensation between the acetophenone and the aldehyde to form the chalcone. In the second step, the alkaline hydrogen peroxide acts as an oxidizing agent to effect the cyclization and hydroxylation, leading to the 3-hydroxyflavone core.

Synthesis of 2-Styrylchromone Derivatives via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a robust method for synthesizing 2-styrylchromones, which often exhibit interesting photophysical properties due to their extended conjugation.[7]

Experimental Protocol:

Step 1: O-Acylation of 2'-Hydroxyacetophenone

-

To a solution of a 2'-hydroxyacetophenone (1 equivalent) in a suitable solvent like acetone or pyridine, add a substituted cinnamoyl chloride (1.1 equivalents).

-

Add a base such as potassium carbonate (K₂CO₃) or pyridine to the mixture.

-

Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

-

After cooling, pour the mixture into ice-cold water to precipitate the O-acylated product.

-

Filter the solid, wash with water, and dry.[3]

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the O-acylated product (1 equivalent) in a dry solvent like pyridine or dimethyl sulfoxide (DMSO).

-

Add a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH).

-

Heat the mixture at 50-60 °C for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-cold dilute acid (e.g., acetic acid or HCl) to precipitate the β-diketone intermediate.

-

Filter, wash with water, and dry the product.[7]

Step 3: Cyclodehydration to form the 2-Styrylchromone

-

Dissolve the β-diketone intermediate in a solvent such as glacial acetic acid or ethanol.

-

Add a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Reflux the mixture for 2-4 hours, monitoring the cyclization by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain the 2-styrylchromone.[8]

Causality of Experimental Choices: The initial acylation protects the hydroxyl group and introduces the cinnamoyl moiety. The subsequent base-catalyzed rearrangement is the key step that forms the 1,3-diketone structure. Finally, the acid-catalyzed cyclodehydration eliminates a molecule of water to form the stable pyranone ring of the chromone.

II. Unveiling the Radiance: Photophysical Properties of Chromenone Derivatives

The fluorescence of chromenone derivatives is dictated by a delicate interplay of their molecular structure and the surrounding environment. Understanding these relationships is key to designing fluorophores with desired properties.

Structure-Property Relationships

The absorption and emission characteristics of chromenones can be rationally tuned by modifying their chemical structure. The introduction of electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups, and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups, can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.[5]

Generally, extending the π-conjugation, for instance by introducing a styryl group at the 2-position, leads to a bathochromic (red) shift in both absorption and emission spectra. The strategic placement of EDGs and EWGs can create a "push-pull" system, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT character in the excited state often results in a large Stokes shift and sensitivity of the fluorescence to the solvent polarity.

Solvent Effects (Solvatochromism)

The fluorescence of many chromenone derivatives is highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. In polar solvents, the excited state of a "push-pull" chromenone, which is typically more polar than the ground state, is stabilized to a greater extent. This leads to a red-shift in the emission spectrum as the energy gap between the excited and ground states is reduced. Protic solvents, which can form hydrogen bonds, can also have a significant impact on the photophysical properties, sometimes leading to fluorescence quenching or the emergence of new emission bands.

Excited-State Intramolecular Proton Transfer (ESIPT)

A hallmark of 3-hydroxychromone derivatives is their ability to undergo ESIPT. In the ground state, an intramolecular hydrogen bond exists between the 3-hydroxyl group and the 4-carbonyl oxygen. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, leading to an ultrafast transfer of the proton to the carbonyl group. This creates an excited-state tautomer which is energetically more stable than the initially excited "normal" form. The tautomer then relaxes to its ground state by emitting a photon at a longer wavelength (lower energy) before the proton rapidly transfers back to its original position. This process results in a dual emission in some cases and a remarkably large Stokes shift.[6][8]

Quantitative Photophysical Data

The following table summarizes the photophysical properties of representative chromenone derivatives in various solvents. This data highlights the influence of both molecular structure and solvent environment on their fluorescence characteristics.

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | ε (M⁻¹cm⁻¹) | Φ_F | Reference |

| 3-Hydroxyflavone | Cyclohexane | 345 | 400, 525 | ~15,000 | 0.03 | [9] |

| 3-Hydroxyflavone | Acetonitrile | 342 | 405, 530 | ~16,000 | 0.08 | [9] |

| 3-Hydroxyflavone | Ethanol | 340 | 410, 535 | ~17,000 | 0.12 | [9] |

| 2-(4'-N,N-dimethylaminostyryl)chromone | Dichloromethane | 435 | 560 | ~45,000 | 0.65 | [10] |

| 2-(4'-N,N-dimethylaminostyryl)chromone | Acetonitrile | 428 | 585 | ~48,000 | 0.40 | [10] |

| 2-(4'-Nitrostyryl)chromone | Dichloromethane | 360 | 450 | ~30,000 | <0.01 | [10] |

III. Characterization of Chromenone Fluorophores: A Practical Guide

Accurate characterization of the photophysical properties of chromenone derivatives is essential for their effective application. This section provides detailed protocols for key spectroscopic techniques.

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy provides information about the absorption and emission spectra of a fluorophore under continuous illumination.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the chromenone derivative in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Spectrum: Record the UV-Vis absorption spectrum of the sample using a spectrophotometer to determine the absorption maximum (λ_abs).

-

Emission Spectrum: a. Set the excitation wavelength of the spectrofluorometer to the λ_abs of the sample. b. Scan the emission monochromator over a wavelength range that covers the expected emission of the fluorophore. c. Record the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λ_em).

-

Excitation Spectrum: a. Set the emission monochromator to the λ_em of the sample. b. Scan the excitation monochromator over a wavelength range that covers the absorption of the fluorophore. c. Record the fluorescence excitation spectrum. This spectrum should ideally match the absorption spectrum.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the excited-state lifetime (τ). This is particularly useful for studying dynamic processes like ESIPT.[11]

Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Instrument Setup: a. Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a wavelength suitable for exciting the sample. b. The fluorescence emission is collected and passed through a monochromator set to the desired emission wavelength. c. The photons are detected by a sensitive, high-speed detector like a microchannel plate photomultiplier tube (MCP-PMT).

-

Data Acquisition: a. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon. b. This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: a. The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer). b. The measured fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model (single, double, or multi-exponential) to extract the fluorescence lifetime(s). For ESIPT dyes, a multi-exponential decay is often observed, reflecting the different excited-state species.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrar.org [ijrar.org]

- 3. Biological activities of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evaluating the Antimicrobial Efficacy of 4-Butylamino-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals